Cas no 1704980-36-8 (Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-)

(2S)-2-(アミノオキシ)プロパン酸メチルは、キラルな構造を有する有機化合物であり、分子式C4H9NO3で表されます。本化合物は、光学活性なアミノオキシ基を有するため、不斉合成や生体分子修飾において有用な中間体として機能します。特に、立体選択的な反応におけるキラル補助剤や、糖鎖やペプチドの修飾試薬としての応用が期待されます。エステル基の存在により適度な反応性を保持しつつ、メチルエステルとして安定性に優れる特性を併せ持ちます。有機合成化学や医薬品開発分野において、高純度な光学活性化合物の需要に対応可能な材料です。

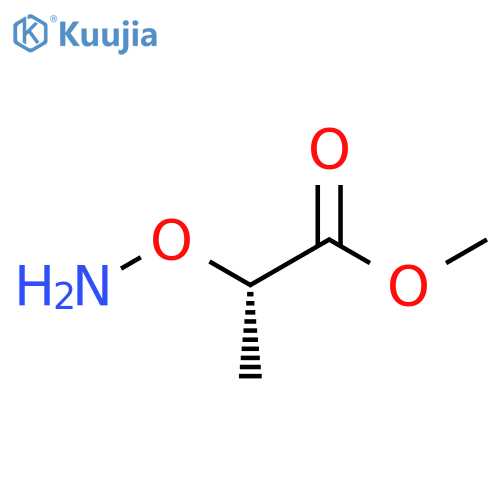

1704980-36-8 structure

商品名:Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-

CAS番号:1704980-36-8

MF:C4H9NO3

メガワット:119.119161367416

CID:5797566

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- 化学的及び物理的性質

名前と識別子

-

- Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-

-

- インチ: 1S/C4H9NO3/c1-3(8-5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1

- InChIKey: FAXADWCNHRCTLA-VKHMYHEASA-N

- ほほえんだ: C(OC)(=O)[C@@H](ON)C

じっけんとくせい

- 密度みつど: 1.098±0.06 g/cm3(Predicted)

- ふってん: 184.3±23.0 °C(Predicted)

- 酸性度係数(pKa): 3.10±0.70(Predicted)

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5197009-2.5g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 2.5g |

$1903.0 | 2025-03-15 | |

| Enamine | EN300-5197009-5.0g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 5.0g |

$2816.0 | 2025-03-15 | |

| Enamine | EN300-5197009-1.0g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 1.0g |

$971.0 | 2025-03-15 | |

| Enamine | EN300-5197009-0.1g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 0.1g |

$855.0 | 2025-03-15 | |

| Enamine | EN300-5197009-0.05g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 0.05g |

$816.0 | 2025-03-15 | |

| Enamine | EN300-5197009-0.25g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 0.25g |

$893.0 | 2025-03-15 | |

| Enamine | EN300-5197009-10.0g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 10.0g |

$4176.0 | 2025-03-15 | |

| Enamine | EN300-5197009-0.5g |

methyl (2S)-2-(aminooxy)propanoate |

1704980-36-8 | 95.0% | 0.5g |

$933.0 | 2025-03-15 |

Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)- 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1704980-36-8 (Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量